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An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylbenzoic Acid

Abstract
This document provides a comprehensive technical overview of 4-Bromo-2-fluoro-5-
methylbenzoic acid (CAS No. 415965-24-1), a key halogenated aromatic carboxylic acid. As a

versatile building block in synthetic organic chemistry, its strategic substitution pattern makes it

a valuable intermediate in the development of complex molecules, particularly within the

pharmaceutical and agrochemical sectors.[1] This guide details its physicochemical properties,

outlines a plausible synthetic pathway and a key derivatization reaction, discusses its

applications, and provides guidelines for its analytical characterization and safe handling. The

content is intended for researchers, chemists, and professionals in drug discovery and

materials science who require a detailed understanding of this compound's chemical behavior

and utility.

Physicochemical and Structural Characteristics
4-Bromo-2-fluoro-5-methylbenzoic acid is a polysubstituted benzene derivative. The

presence of a carboxylic acid group, a bromine atom, a fluorine atom, and a methyl group

imparts a unique combination of reactivity and physical properties. The electron-withdrawing

nature of the fluorine and carboxylic acid groups, combined with the steric and electronic

influence of the bromine and methyl groups, dictates its role in chemical synthesis.
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Table 1: Key Properties and Identifiers

Property Value Source(s)

IUPAC Name
4-bromo-2-fluoro-5-
methylbenzoic acid

[2][3]

CAS Number 415965-24-1 [3][4][5]

Molecular Formula C₈H₆BrFO₂ [1][4][5][6]

Molecular Weight 233.03 g/mol [3][4][5]

Exact Mass 231.95352 Da [3][4]

Appearance White to Yellow Solid

Purity (Typical) 95% - 99.5% [2][4][5]

Density (Predicted) 1.68 - 1.7 g/cm³ [4][6]

Boiling Point (Predicted) 302.2°C at 760 mmHg [4][6]

pKa (Predicted) 3.11 ± 0.10 [6]

SMILES
CC1=C(Br)C=C(F)C(C(=O)O)=

C1
[2]

| InChI Key | PJJJBQHQICIYJH-UHFFFAOYSA-N |[3] |

Synthesis and Purification
While multiple proprietary methods exist for the synthesis of this compound, a common and

logical approach involves the regioselective bromination of a suitable precursor. The following

workflow is a chemically sound, illustrative pathway derived from established organic chemistry

principles for halogenated aromatics.

Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 2-fluoro-5-methylbenzoic

acid. The key challenge is achieving the correct regioselectivity for the bromination, directing

the bromine to the C4 position. The fluorine atom is an ortho-, para-director, and the methyl
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group is also an ortho-, para-director. The carboxylic acid group is a meta-director. The

combined directing effects favor substitution at the C4 position, which is para to the fluorine and

ortho to the methyl group, and meta to the carboxylic acid.

Proposed Synthesis of 4-Bromo-2-fluoro-5-methylbenzoic acid

Start: 2-Fluoro-5-methylbenzoic acid

Step 1: Electrophilic Bromination

 Br₂, FeBr₃ or NBS, H₂SO₄ 

Product: 4-Bromo-2-fluoro-5-methylbenzoic acid

 Work-up (Quenching) 

Step 2: Purification

 Recrystallization (e.g., from Ethanol/Water) 

Final Product (≥98% Purity)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and purification.

Detailed Experimental Protocol (Illustrative)
Reaction Setup: To a solution of 2-fluoro-5-methylbenzoic acid (1.0 eq) in a suitable solvent

(e.g., dichloromethane or a strong acid like sulfuric acid) in a three-necked flask equipped
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with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a Lewis acid catalyst such as

iron(III) bromide (FeBr₃) (0.1 eq).

Bromination: Cool the mixture to 0-5°C using an ice bath. Slowly add a solution of bromine

(Br₂) (1.05 eq) in the same solvent dropwise over 1 hour, ensuring the temperature remains

below 10°C.

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room

temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting

material is consumed.

Work-up and Quenching: Upon completion, carefully pour the reaction mixture into a beaker

containing ice water and a solution of sodium bisulfite to quench excess bromine.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Purification: Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or

hexanes/ethyl acetate) to afford 4-Bromo-2-fluoro-5-methylbenzoic acid as a crystalline

solid.

Chemical Reactivity and Applications
The primary utility of 4-Bromo-2-fluoro-5-methylbenzoic acid lies in its capacity to serve as a

scaffold for building more complex molecules. The carboxylic acid group allows for standard

transformations (e.g., amide bond formation, esterification), while the bromine atom is a key

handle for cross-coupling reactions.

Application in Medicinal Chemistry
Halogenated benzoic acids are foundational in drug discovery. For instance, the structurally

related compound 4-Bromo-2-fluorobenzoic acid is a known intermediate in the synthesis of

prominent drugs like the anti-cancer agent enzalutamide.[7] The title compound is similarly

employed as a precursor for active pharmaceutical ingredients (APIs).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1519151?utm_src=pdf-body
https://www.benchchem.com/product/b1519151?utm_src=pdf-body
https://www.guidechem.com/question/what-are-the-applications-and--id127747.html
https://www.myskinrecipes.com/shop/en/benzoic-acid-derivatives/79145--4-bromo-2-fluoro-5-methylbenzoic-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Reaction: Amide Bond Formation
A frequent and critical reaction is the conversion of the carboxylic acid to an amide. This

typically proceeds via activation to a more reactive species, such as an acid chloride.

Amide Synthesis Workflow

4-Bromo-2-fluoro-5-methylbenzoic acid

Step 1: Acid Chloride Formation

 (COCl)₂, cat. DMF
in CH₂Cl₂ 

Intermediate: 4-Bromo-2-fluoro-5-methylbenzoyl chloride

Step 2: Amine Coupling

 R-NH₂, Base (e.g., DIPEA)
in THF 

Final Product: N-Substituted Amide

Click to download full resolution via product page

Caption: Workflow for conversion to an N-substituted amide.

Protocol: Synthesis of a Tertiary Butyl Hydrazide
Derivative[5]
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This protocol demonstrates the activation of the carboxylic acid and subsequent coupling.

Acid Chloride Formation: Suspend 4-bromo-2-fluoro-5-methylbenzoic acid (2.15 mmol) in

dichloromethane (CH₂Cl₂). Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05

ml). To this suspension, add oxalyl chloride solution (5 ml) and stir at room temperature for 1

hour.

Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove excess

oxalyl chloride and solvent. Co-evaporate with additional dichloromethane to ensure

complete removal.

Amine Coupling: Dissolve the resulting crude acid chloride in tetrahydrofuran (THF) (7 ml).

Add N,N-diisopropylethylamine (DIPEA) (2.57 mmol) followed by 2-isopropyl-hydrazine

carboxylic acid tertiary butyl ester (2.36 mmol).

Reaction: Stir the solution at room temperature for 1 hour.

Work-up: Dilute the reaction mixture with water and acidify with 1N hydrochloric acid (HCl).

Extract the product with ethyl acetate. The combined organic phases are washed with

saturated aqueous sodium chloride, dried over sodium sulfate, filtered, and concentrated in a

rotary evaporator to yield the final amide product.

Analytical Characterization
A comprehensive structural confirmation relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons (around

2.2-2.4 ppm), two distinct signals in the aromatic region (7.0-8.0 ppm) for the two aromatic

protons, and a broad singlet for the carboxylic acid proton (>10 ppm), which may be

exchangeable with D₂O.

¹³C NMR: Signals for the methyl carbon, the eight aromatic carbons (with C-F and C-Br

couplings), and the carbonyl carbon of the carboxylic acid (>165 ppm) are expected.

¹⁹F NMR: A singlet is expected for the single fluorine atom.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H

stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O (carbonyl) stretch

(approx. 1680-1710 cm⁻¹), C-F stretching vibrations (approx. 1200-1300 cm⁻¹), and C-Br

stretches at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a

characteristic (M+2)⁺ peak of nearly equal intensity, which is the distinctive isotopic signature

of a molecule containing one bromine atom.

Safety and Handling
4-Bromo-2-fluoro-5-methylbenzoic acid must be handled with appropriate precautions in a

laboratory setting.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Precautionary Measures:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly sealed container in a dry, cool place away from incompatible materials.[6]

Conclusion
4-Bromo-2-fluoro-5-methylbenzoic acid is a high-value chemical intermediate with significant

potential in synthetic chemistry. Its well-defined structure provides multiple reactive sites that

can be selectively functionalized, making it an ideal building block for creating novel

compounds in the pharmaceutical and materials science industries. A thorough understanding

of its properties, reactivity, and handling requirements is essential for its effective and safe

utilization in research and development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1519151?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoro-5-methylbenzoic-acid
https://www.chembk.com/en/chem/4-BROMO-2-FLUORO-5-METHYLBENZOIC%20ACID
https://www.benchchem.com/product/b1519151?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
AlchemyPharm. (n.d.). CAS 415965-24-1 | 4-Bromo-2-fluoro-5-methylbenzoic acid.
MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid.
ChemBK. (n.d.). 4-BROMO-2-FLUORO-5-METHYLBENZOIC ACID.
PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid.
Google Patents. (2019). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl
ester.
AMERICAN ELEMENTS. (n.d.). 5-Bromo-2-fluoro-4-methylbenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1519151?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

